molecular formula C8H7NO B1318791 3-Hydroxy-4-methylbenzonitrile CAS No. 3816-66-8

3-Hydroxy-4-methylbenzonitrile

Cat. No. B1318791
CAS RN: 3816-66-8
M. Wt: 133.15 g/mol
InChI Key: UXNPMDKLHYMKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methylbenzonitrile is a chemical compound with the molecular formula C8H7NO . It has an average mass of 133.147 Da and a mono-isotopic mass of 133.052765 Da .


Synthesis Analysis

The synthesis of 3-Hydroxy-4-methylbenzonitrile is carried out in two series of reactions . The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4). This is followed by halogenation and nitrilization of the product with phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-methylbenzonitrile consists of 8 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.2±0.1 g/cm3, a boiling point of 276.9±28.0 °C at 760 mmHg, and a flash point of 121.2±24.0 °C .


Physical And Chemical Properties Analysis

3-Hydroxy-4-methylbenzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 276.9±28.0 °C at 760 mmHg, and a flash point of 121.2±24.0 °C . It has a molar refractivity of 37.5±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 113.4±5.0 cm3 .

Scientific Research Applications

Summary of the Application

4-Hydroxy-3-Methoxybenzonitrile is synthesized from Vanillin as a precursor of the synthesis of 3’-methoxydaidzein . This compound is of interest due to its estrogen-like properties, which have been used in the treatment of degenerative diseases such as arteriosclerosis, hot flash symptoms, osteoporosis, and even for breast and prostate cancer .

Methods of Application or Experimental Procedures

The synthesis was carried out through two steps of reaction :

  • Halogenation followed by nitrilization of the product with PBr3 and KCN, respectively .

Results or Outcomes

The yields of the synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .

Safety And Hazards

The safety data sheet for 3-Hydroxy-4-methylbenzonitrile recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray . If inhaled, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

3-hydroxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPMDKLHYMKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590771
Record name 3-Hydroxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methylbenzonitrile

CAS RN

3816-66-8
Record name 3-Hydroxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

29.8 g (196 mmol) of 3-hydroxy-4-methylbenzoic acid was dissolved in 450 ml of tetrahydrofuran. 43.1 ml (450 mmol) of ethyl chloroformate and 62.7 ml (450 mmol) of triethylamine were added to the solution at 0° C. After stirring for 20 minutes, triethylamine hydrochloride thus formed was removed by the filtration. The filtrate was added to 300 ml of a solution obtained by bubbling ammonia in tetrahydrofuran at 0° C. After stirring at room temperature for 2 hours, the solvent was evaporated under reduced pressure. The residue was dissolved in 500 ml of dioxane. 38.8 ml (274 mmol) of trifluoromethanesulfonic anhydride and 75 ml (931 mmol) of pyridine were added to the solution at 0° C. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was isolated with chloroform as the extractant in the same manner as that of step 1 in Example 1 to obtain an oily residue, which was dissolved in 330 ml of tetrahydrofuran/methanol (1/1). 165 ml (167 mmol) of 1 N aqueous sodium hydroxide solution was added to the solution at room temperature. They were stirred for 4 hours. The solvent was evaporated under reduced pressure. The residue was washed with dichloromethane and then made acidic with 1 N aqueous hydrogen chloride solution. Then the crude product was separated with ethyl acetate as the extractant in the same manner as that of step 1 in Example 1 to obtain the crude product, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Name
tetrahydrofuran methanol
Quantity
330 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

K2CO3 (18.1 g, 131.2 mmol) was added to a stirred solution of 3-hydroxy-4-methyl-benzoic acid (5 g, 33 mmol) in DMF (50 mL) followed by benzyl bromide (11.8 g, 69 mmol) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was filtered, the filterate was diluted with water and extracted with EtOAc. The organic layer was collected, dried over sodium sulfate and concentrated under reduced pressure to afford 11.3 g (crude) of 3-benzyloxy-4-methyl-benzoic acid benzyl ester which was such taken for the next step without purification. NaOH (4.0 g, 102 mmol) was added to a stirred solution of 3-benzyloxy-4-methyl-benzoic acid benzyl ester (11.3 g, 34 mmol) in a mixture of MeOH (50 mL) and H2O (50 mL), stirring was continued at ambient temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure Cold water was then added and acidified it with 10% aqueous HCl, the precipitate was collected to afford 7.21 g (87.8% Yield) of 3-benzyloxy-4-methyl-benzoic acid. A mixture of 3-benzyloxy-4-methyl-benzoic acid (7.21 g, 29.7 mmol) in thionyl chloride (50 mL) was stirred at 79° C. for 4 hrs. The reaction mixture was concentrated under reduced pressure to afford 7.75 g (crude) of 3-benzyloxy-4-methyl-benzoyl chloride. A solution of 3-benzyloxy-4-methyl-benzoyl chloride (7.75 g) in THF (10 mL) was poured to cold aqueous solution of ammonia (50 mL) with stirring, The precipitate was collected to afford 6.7 g (94% Yield) of 3-benzyloxy-4-methyl-benzamide. A solution of 3-benzyloxy-4-methyl-benzamide (3.0 g, 12.4 mmol) in pyridine (4 mL) was cooled to −30° C. Imidazole (1.68 g, 24.8 mmol) followed by POCl3 (2.64 g, 49.6 mmol) were added to the cold solution with stirring and the reaction was continued at the same temperature for 30 minutes. The reaction mixture was diluted with ethyl acetate. The organic layer was washed with water followed by 110% aqueous HCl solution. The organic layer separated was dried over sodium sulfate and concentrated under reduced pressure to afford 2.46 g (89% Yield) of 3-benzyloxy-4-methyl-benzonitrile. Pd/C (476 mg) was added to a stirred solution of 3-benzyloxy-4-methyl-benzonitrile (2.46 g, 11.0 mmol) in MeOH (25 mL) in an inert atmosphere and stirring was continued under H2 gas atmosphere at ambient temperature, overnight. The reaction mixture was filtered through celite. The filtrate collected was concentrated under reduced pressure to afford 1.367 g (93.6% Yield) of 3-hydroxy-4-methyl-benzonitrile.
Name
3-benzyloxy-4-methyl-benzonitrile
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
476 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a reaction vessel was charged 4-cyano-2-aminotoluene (13) (132.0 g, 1.0 mol) and 6 N hydrochloric acid aqueous solution (800 ml), and an aqueous solution obtained by dissolving ice-cooled sodium nitrite (76.0 g, 1.1 mol) in water (320 ml) was dropped over 1.5 hours, further, the solution was stirred for approximately 20 hours under ref lux. To the reaction liquid was added toluene and extracted, then, a sodium hydroxide aqueous solution was added to the toluene layer to make the aqueous layer alkaline. The resulted aqueous layer was acidified with concentrated hydrochloric acid, then, extracted with ethyl acetate. The resulted ethyl acetate layer was washed with saturated saline, dried, and the solvent was distilled off under reduced pressure, to obtain 4-cyano-2-hydroxytoluene (14) (91.6 g, yield from (13) is 69%).
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 49.2 g (0.72 mol) of NaNO2 in 217 ml of water was added dropwise to 85 g (0.72 mol) of 3-amino-4-methylbenzonitrile in 1.8 l of 6N HCl at 0-5° C. over the course of 0.5 h. The mixture was then stirred at 0-5° C. for a further 30 min and subsequently at the boiling point for 1 h. After the solution had cooled, the product was extracted with ethyl acetate and, from this, in the form of the phenolate with ice-cooled 5 N NaOH. The aqueous phase was then acidified to pH 3 with 6N HCl, and the product was extracted with ethyl acetate. 41 g (43%) were obtained. 1H-NMR (DMSO-d6 ; δ in ppm): 10.3 (s, OH); 7.25 (dd, 1H); 7.15 (d, 1H); 7.1 (dd, 1H); 2.20 (s, 3H)
Name
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
217 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-4-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-4-methylbenzonitrile

Citations

For This Compound
1
Citations
UM Battisti, K Bratteby, JT Jørgensen… - Journal of Medicinal …, 2021 - ACS Publications
… To a solution of 3-hydroxy-4-methylbenzonitrile (3.11 g and 23.28 mmol) and Et 3 N (9.74 mL and 7.07 mmol) in CH 2 Cl 2 (30 mL) was added acetic anhydride (2.64 mL and 27.93 …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.